molecular formula C15H8Br3ClN2O3S B13941489 3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 531532-45-3

3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13941489
CAS No.: 531532-45-3
M. Wt: 571.5 g/mol
InChI Key: BPCBTAHJDSQBDX-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and a chlorobenzoyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of benzoic acid derivatives, followed by chlorination and subsequent reactions to introduce the carbamothioylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine and chlorine groups, leading to the formation of less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-hydroxybenzoic acid
  • 3,5-Dibromo-2-chlorobenzoic acid
  • 3,5-Dibromosalicylic acid

Uniqueness

Compared to similar compounds, 3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid stands out due to its additional functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific research applications where these properties are advantageous.

Properties

CAS No.

531532-45-3

Molecular Formula

C15H8Br3ClN2O3S

Molecular Weight

571.5 g/mol

IUPAC Name

3,5-dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Br3ClN2O3S/c16-6-1-2-11(19)8(3-6)13(22)21-15(25)20-12-9(14(23)24)4-7(17)5-10(12)18/h1-5H,(H,23,24)(H2,20,21,22,25)

InChI Key

BPCBTAHJDSQBDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl

Origin of Product

United States

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